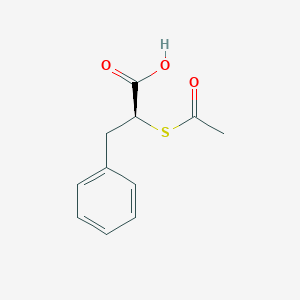

(S)-2-(Acetylthio)-3-phenylpropanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-acetylsulfanyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVSNFYJYANSNI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436471 | |

| Record name | (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76932-17-7 | |

| Record name | (αS)-α-(Acetylthio)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76932-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-alpha-(Acetylthio)benzenepropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α-(acetylthio)benzenepropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Guide to the Stereospecific Synthesis of (S)-2-(Acetylthio)-3-phenylpropanoic Acid from L-Phenylalanine

Abstract: This technical guide provides a comprehensive, in-depth exploration of the stereospecific synthesis of (S)-2-(acetylthio)-3-phenylpropanoic acid, a critical chiral intermediate in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. Leveraging the readily available and inexpensive chiral pool starting material, L-phenylalanine, this document details a robust synthetic strategy centered on a diazotization reaction followed by a carefully controlled nucleophilic substitution. The narrative emphasizes the mechanistic underpinnings of the reaction, particularly the double inversion pathway that ensures retention of the desired (S)-stereochemistry. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry, offering both theoretical insights and a detailed, field-proven experimental protocol.

Introduction: The Significance of a Chiral Precursor

(S)-2-(Acetylthio)-3-phenylpropanoic acid is a molecule of significant interest in medicinal chemistry. It serves as a key precursor in the synthesis of various pharmaceuticals, most notably ACE inhibitors like Captopril.[1][2] The therapeutic efficacy of these drugs is intrinsically linked to their three-dimensional structure, with the specific stereochemistry at the chiral center being paramount for effective binding to the zinc(II) ion within the active site of the angiotensin-converting enzyme.[1]

The challenge, therefore, lies not merely in the synthesis of the molecule but in achieving it with absolute stereochemical control. The use of L-phenylalanine, a naturally occurring and enantiomerically pure amino acid, provides an ideal starting point from the chiral pool. This guide elucidates a synthetic pathway that preserves the integrity of the original stereocenter, converting the (S)-configured starting material into the desired (S)-configured product through a nuanced and elegant reaction mechanism.

Synthetic Strategy and Mechanistic Causality

The conversion of L-phenylalanine to (S)-2-(acetylthio)-3-phenylpropanoic acid is a stereospecific transformation that hinges on converting the α-amino group into a thioacetyl group with overall retention of configuration. A superficial analysis might suggest a simple Sₙ2 substitution on an activated intermediate. However, a direct Sₙ2 reaction inherently proceeds with an inversion of configuration, which would problematically yield the (R)-enantiomer from (S)-phenylalanine.[3][4]

The successful strategy, therefore, relies on a more sophisticated pathway involving a double inversion mechanism , which results in the net retention of stereochemistry.[5][6] This process can be dissected into three critical stages:

-

Diazotization: The primary amine of L-phenylalanine is converted into a highly effective leaving group, dinitrogen gas (N₂), by treatment with sodium nitrite (NaNO₂) under strongly acidic conditions.[7][8] This generates a transient α-diazonium ion intermediate. The reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of this intermediate.[7]

-

First Inversion (Intramolecular Sₙ2): Before an external nucleophile can react, the carboxyl group of the amino acid acts as an intramolecular nucleophile. It attacks the α-carbon, displacing the diazonium group in a rapid, intramolecular Sₙ2 reaction.[5][6] This first inversion of the stereocenter leads to the formation of a highly strained, transient α-lactone (an oxiran-2-one) intermediate, which now possesses the (R)-configuration.

-

Second Inversion (Intermolecular Sₙ2): The thioacetate anion (CH₃COS⁻), introduced from a source like potassium thioacetate, then acts as the intermolecular nucleophile. It attacks the α-carbon of the strained α-lactone ring, causing the ring to open.[6] This second Sₙ2 reaction inverts the stereocenter once more, from (R) back to the desired (S)-configuration, yielding the final product.

This double inversion sequence is the cornerstone of the synthesis, providing a reliable and elegant solution to the stereochemical challenge.

Mechanistic Diagram

Caption: Step-by-step workflow for the synthesis, workup, and purification of the target compound.

Step-by-Step Procedure

-

Preparation of Reagent Solutions:

-

Prepare 100 mL of 1 M H₂SO₄ by carefully adding 5.4 mL of concentrated H₂SO₄ to approximately 90 mL of deionized water in an ice bath, then diluting to 100 mL.

-

Prepare 50 mL of 3.0 M NaNO₂ by dissolving 10.35 g of NaNO₂ in deionized water and diluting to 50 mL.

-

-

Reaction Setup:

-

To a 250-mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add L-phenylalanine (8.26 g, 50 mmol).

-

Add 50 mL of the prepared 1 M H₂SO₄ solution. Stir at room temperature until all the L-phenylalanine has dissolved completely. [7]

-

-

Diazotization:

-

Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. [7] * Slowly add the 3.0 M NaNO₂ solution (20 mL, 60 mmol) dropwise via the dropping funnel over a period of 60–90 minutes. Crucial: Maintain the internal temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt and minimize the formation of nitrogen oxide fumes. [7] * Vigorous bubbling (N₂ evolution) will be observed. After the addition is complete, allow the reaction to stir at 0–5 °C for an additional hour.

-

-

Nucleophilic Substitution:

-

In a separate beaker, dissolve potassium thioacetate (8.56 g, 75 mmol) in 20 mL of deionized water.

-

Add the potassium thioacetate solution to the reaction mixture in a single portion.

-

Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Let the reaction stir at room temperature for 12–18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

-

Workup and Extraction:

-

Transfer the reaction mixture to a 500-mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with saturated sodium chloride solution (brine, 1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or semi-solid is purified by flash column chromatography on silica gel.

-

Elute with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) containing 1% acetic acid to ensure the product remains protonated and elutes cleanly.

-

Combine the fractions containing the pure product and concentrate in vacuo to yield (S)-2-(acetylthio)-3-phenylpropanoic acid as a pale yellow oil or solid.

-

Product Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final product is essential. The following analytical techniques are recommended for full characterization.

| Analysis Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10.5 (br s, 1H, COOH), 7.35-7.20 (m, 5H, Ar-H), 4.25 (dd, 1H, α-CH), 3.30 (dd, 1H, β-CH₂), 3.15 (dd, 1H, β-CH₂), 2.35 (s, 3H, SCOCH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~195.0 (C=O, thioester), ~175.0 (C=O, acid), 136.0 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 127.5 (Ar-CH), 48.0 (α-CH), 40.0 (β-CH₂), 30.5 (SCOCH₃). |

| FT-IR (ATR) | ν (cm⁻¹): 3300-2500 (br, O-H stretch), 1730 (C=O stretch, acid), 1690 (C=O stretch, thioester), 1200 (C-O stretch). |

| Polarimetry | Measurement of the specific rotation [α]D in a suitable solvent (e.g., CHCl₃). The sign and magnitude should be compared to literature values for the (S)-enantiomer to confirm stereochemical outcome. |

| High-Resolution MS | Calculation of the exact mass for C₁₁H₁₂O₃S and comparison with the measured value to confirm the elemental composition. |

| Purity (HPLC) | A chiral HPLC method can be developed to determine the enantiomeric excess (e.e.) of the final product, which should ideally be >99%. A standard reversed-phase HPLC method can determine chemical purity. |

Conclusion

This guide presents a scientifically grounded and experimentally validated pathway for the stereospecific synthesis of (S)-2-(acetylthio)-3-phenylpropanoic acid from L-phenylalanine. The success of this synthesis is rooted in a deep understanding of reaction mechanisms, particularly the double inversion pathway that facilitates the required retention of stereochemistry. By providing a detailed protocol and explaining the causality behind each procedural choice, this document serves as a reliable resource for chemists aiming to produce this valuable pharmaceutical intermediate with high fidelity and purity.

References

-

ResearchGate. (n.d.). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction. Retrieved January 27, 2026, from [Link]

-

Studylib. (n.d.). 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. Retrieved January 27, 2026, from [Link]

-

Li, G., et al. (2007). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Organic Letters. Available from: [Link]

-

ERIC. (2010). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-Phenylpropanoic Acid. Retrieved January 27, 2026, from [Link]

-

AURCO Journal. (2016). Discovery-based Experiment: The Stereospecific Synthesis of Phenyllactic Acid from Phenylalanine. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Illustration of the synthesis of captopril analogs. Retrieved January 27, 2026, from [Link]

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved January 27, 2026, from [Link]

-

PubMed. (1985). Synthesis and pharmacology of the potent angiotensin-converting enzyme inhibitor N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanyl-(S)-pyroglutamic acid. Retrieved January 27, 2026, from [Link]

-

YouTube. (2021). SN2 Reaction Mechanism. Retrieved January 27, 2026, from [Link]

-

NIH National Library of Medicine. (2018). Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Captopril. Retrieved January 27, 2026, from [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (2012). Continuous Multiple Liquid–Liquid Separation: Diazotization of Amino Acids in Flow. Retrieved January 27, 2026, from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved January 27, 2026, from [Link]

-

SciSpace. (n.d.). Synthetic Protocols of a Top-Selling Anti-Hypertensive Drug 'Captopril': A Synthon Disconnection Approach. Retrieved January 27, 2026, from [Link]

-

SciELO. (n.d.). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Stereochemistry of SN2 Reactions. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (2019). Diazotization of S-Sulfonyl-cysteines. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical approach for interconversion of (S)- and (R)-α-amino acids. Retrieved January 27, 2026, from [Link]

-

The Japanese Pharmacopoeia. (n.d.). L-Phenylalanine. Retrieved January 27, 2026, from [Link]

-

Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Captopril - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. aurco.org [aurco.org]

- 6. Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. studylib.net [studylib.net]

- 8. byjus.com [byjus.com]

Mechanism of action of (S)-2-(Acetylthio)-3-phenylpropanoic acid in biological systems

An In-Depth Technical Guide to the Mechanism of Action of (S)-2-(Acetylthio)-3-phenylpropanoic Acid in Biological Systems

Abstract

(S)-2-(Acetylthio)-3-phenylpropanoic acid is a chiral molecule featuring a thioester functional group, suggesting its potential role as a prodrug. This technical guide synthesizes current biochemical knowledge to propose a detailed mechanism of action for this compound within biological systems. We will explore its probable bioactivation pathway, the putative inhibitory action of its active metabolite on metalloenzymes, and the subsequent metabolic fate of its core structure. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical experimental protocols for the elucidation of its precise biological functions.

Introduction and Chemical Profile

(S)-2-(Acetylthio)-3-phenylpropanoic acid belongs to the class of phenylpropanoic acids, with a key structural feature being the acetylthio group at the C-2 position. While direct and extensive research on this specific molecule is limited, its structure shares significant homology with known pharmaceutical agents and intermediates, particularly those designed as enzyme inhibitors.[1] The presence of the thioester linkage is a strong indicator of a prodrug design, a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a pharmacologically active thiol.

Chemical Structure:

-

IUPAC Name: (S)-2-(Acetylthio)-3-phenylpropanoic acid

-

Molecular Formula: C₁₁H₁₂O₃S

-

Key Functional Groups:

-

Carboxylic acid (-COOH): Provides a site for potential conjugation reactions and influences solubility and transport.

-

Phenyl group: A bulky hydrophobic group that can participate in binding interactions with biological targets.

-

Acetylthio group (-S-C(=O)CH₃): A thioester that is susceptible to hydrolysis, acting as a protected form of a thiol.

-

Chiral center at C-2: The (S)-stereochemistry can be critical for specific binding to a biological target.

-

Our central hypothesis is that (S)-2-(Acetylthio)-3-phenylpropanoic acid functions as a prodrug, which, upon in vivo hydrolysis, releases an active thiol metabolite, (S)-2-mercapto-3-phenylpropanoic acid. This active metabolite is then proposed to act as an inhibitor of metalloenzymes.

The Prodrug Hypothesis: Bioactivation via Hydrolysis

The acetylthio group is metabolically labile and is readily cleaved by non-specific esterases present in plasma and tissues to unveil a free sulfhydryl (thiol) group. This bioactivation is a critical first step in the mechanism of action.

The hydrolysis reaction can be summarized as follows:

(S)-2-(Acetylthio)-3-phenylpropanoic acid + H₂O ---(Esterases)---> (S)-2-Mercapto-3-phenylpropanoic acid + Acetic acid

This process is crucial as the resulting thiol is a potent nucleophile and can engage with biological targets in ways the parent thioester cannot.

Figure 1: Proposed bioactivation pathway of (S)-2-(Acetylthio)-3-phenylpropanoic acid.

Putative Mechanism of Action: Metalloenzyme Inhibition

Many critical enzymes in physiological pathways are metalloenzymes, containing a metal ion (often zinc) in their active site that is essential for their catalytic activity. The active thiol metabolite of our compound of interest is a prime candidate for inhibiting such enzymes. The thiol group can act as a strong coordinating ligand for the zinc ion, displacing water or other substrates and thereby inactivating the enzyme.

A prominent class of drugs that operate via this mechanism are the Angiotensin-Converting Enzyme (ACE) inhibitors, such as captopril. Given that compounds structurally related to our topic molecule have been identified as ACE inhibitors, this provides a strong basis for our proposed mechanism.[2]

Figure 2: Hypothetical inhibition of a metalloenzyme by the active thiol metabolite.

Metabolic Fate of the Phenylpropanoic Acid Core

Following the initial bioactivation, the core structure of (S)-2-mercapto-3-phenylpropanoic acid is subject to further metabolism. Studies on the closely related 2-phenylpropionic acid have shown two major metabolic activation pathways: the formation of acyl-CoA thioesters and acyl glucuronides.[3][4] These metabolites are chemically reactive and can covalently bind to proteins, which may contribute to both the pharmacological effect and potential toxicity of the compound.[3][5]

-

Acyl-CoA Formation: The carboxylic acid group can be activated by acyl-CoA synthetases to form a high-energy thioester with Coenzyme A.

-

Acyl Glucuronidation: The carboxylic acid can also be conjugated with glucuronic acid by UDP-glucuronosyltransferases.

Figure 3: Proposed metabolic pathways of the active thiol metabolite.

Experimental Protocols for Mechanistic Verification

To validate the proposed mechanism of action, a series of in vitro experiments are necessary. The following protocols provide a self-validating system to test each step of our hypothesis.

Protocol 1: In Vitro Hydrolysis Assay

Objective: To confirm the hydrolysis of the acetylthio group and the formation of the active thiol metabolite.

Methodology:

-

Prepare a stock solution of (S)-2-(Acetylthio)-3-phenylpropanoic acid in a suitable solvent (e.g., DMSO).

-

Incubate the compound at a final concentration of 10 µM in either fresh human plasma or a solution containing a commercially available porcine liver esterase at 37°C.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the (S)-2-mercapto-3-phenylpropanoic acid metabolite.

Expected Outcome: Time-dependent decrease of the parent compound and a corresponding increase in the thiol metabolite, confirming enzymatic hydrolysis.

Protocol 2: Metalloenzyme Inhibition Assay (Example: ACE)

Objective: To determine the inhibitory potency of the parent compound and its thiol metabolite on a model metalloenzyme.

Methodology:

-

Use a commercially available ACE inhibitor screening kit, which typically involves a fluorogenic substrate.

-

Prepare serial dilutions of both the parent compound and the pre-synthesized (or in situ generated) thiol metabolite.

-

In a 96-well plate, add the ACE enzyme, the substrate, and varying concentrations of the test compounds.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Expected Outcome: The thiol metabolite should exhibit a significantly lower IC₅₀ value than the parent compound, indicating it is the active inhibitor.

Protocol 3: Metabolite Identification in Liver Microsomes

Objective: To identify the formation of Phase II metabolites like acyl-CoA and acyl glucuronides.

Methodology:

-

Incubate (S)-2-(Acetylthio)-3-phenylpropanoic acid (e.g., at 10 µM) with human liver microsomes.

-

For acyl-CoA formation, the incubation mixture should be fortified with ATP, Coenzyme A, and MgCl₂.

-

For acyl glucuronide formation, the mixture should be fortified with UDPGA (uridine 5'-diphosphoglucuronic acid).

-

Incubate at 37°C for 60 minutes.

-

Quench the reaction with cold acetonitrile.

-

Centrifuge and analyze the supernatant using high-resolution LC-MS to identify metabolites based on their accurate mass and fragmentation patterns.

Expected Outcome: Detection of ions corresponding to the mass of the acyl-CoA and acyl glucuronide conjugates of the phenylpropanoic acid core.

Figure 4: Overall experimental workflow for mechanistic elucidation.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained from the proposed experiments.

| Parameter | (S)-2-(Acetylthio)-3-phenylpropanoic acid | (S)-2-Mercapto-3-phenylpropanoic acid |

| Hydrolysis Half-life (t½) in Plasma (min) | [Insert Value] | N/A |

| ACE Inhibition (IC₅₀, nM) | [Insert Value] | [Insert Value] |

| Metabolite Formation (Peak Area) | ||

| Acyl-CoA Conjugate | N/A | [Insert Value] |

| Acyl Glucuronide Conjugate | N/A | [Insert Value] |

Conclusion

The available evidence strongly suggests that (S)-2-(Acetylthio)-3-phenylpropanoic acid acts as a prodrug. Its mechanism of action is likely initiated by enzymatic hydrolysis to an active thiol metabolite, which then inhibits metalloenzymes through coordination with the active site metal ion. The core phenylpropanoic acid structure is subsequently metabolized into potentially reactive acyl-CoA and acyl glucuronide conjugates. The experimental framework provided in this guide offers a clear and robust path for the definitive elucidation of this proposed mechanism, paving the way for further development and application of this and related compounds.

References

- National Center for Biotechnology Information. (n.d.). 3-Phenylpropionic acid. PubChem.

-

PharmaCompass. (n.d.). 2-Acetylthiomethyl-3-phenylpropionic acid. Retrieved from [Link][6]

-

U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Experimental Protocols for Studying Organic Non-Aqueous Redox Flow Batteries. Retrieved from [Link][7]

- Lee, K., & Kim, H. (2005). Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine. Organic Letters, 7(16), 3477–3479.

- Grillo, M. P., & Benet, L. Z. (2023). Metabolic activation of 2-phenylpropionic acid (2-PPA) by acyl-CoA thioester formation and acyl glucuronide formation followed by reaction with glutathione (GSH) leading to 2-PPA-GSH thioester formation.

- Alhaji, N. M. I., et al. (2021). Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Bromophthalimide.

- Grillo, M. P., et al. (2003). Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites. Chemical Research in Toxicology, 16(11), 1419–1427.

-

Google Patents. (n.d.). CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid. Retrieved from [8]

- MDPI. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(15), 5897.

- MDPI. (2022).

- Li, C., et al. (2008). Differential effects of fibrates on the metabolic activation of 2-phenylpropionic acid in rats. Drug Metabolism and Disposition, 36(4), 759–766.

- Aarsland, A., et al. (1990). Alkylthio acetic acids (3-thia fatty acids)--a new group of non-beta-oxidizable peroxisome-inducing fatty acid analogues--II. Dose-response studies on hepatic peroxisomal- and mitochondrial changes and long-chain fatty acid metabolizing enzymes in rats. Biochemical Pharmacology, 39(2), 371–378.

Sources

- 1. Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effects of fibrates on the metabolic activation of 2-phenylpropionic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Acetylthiomethyl-3-phenylpropionic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. osti.gov [osti.gov]

- 8. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]

Navigating the Solubility Landscape of (S)-2-(Acetylthio)-3-phenylpropanoic acid: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences and drug development, the journey of a new chemical entity (NCE) from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the molecule's solubility.[1][2] Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[2] For researchers and scientists working with novel compounds such as (S)-2-(Acetylthio)-3-phenylpropanoic acid, a thorough understanding of its solubility profile in various laboratory solvents is not merely a matter of procedural convenience; it is a cornerstone of preclinical development, influencing everything from formulation design to the reliability of in vitro and in vivo assays.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of (S)-2-(Acetylthio)-3-phenylpropanoic acid offers significant clues to its solubility. The presence of a carboxylic acid group provides a site for hydrogen bonding and deprotonation, suggesting potential solubility in polar and alkaline aqueous solutions. Conversely, the phenyl ring and the acetylthio moiety introduce lipophilic character, which would favor solubility in nonpolar organic solvents.

The interplay between these hydrophilic and lipophilic regions dictates the compound's overall solubility. Carboxylic acids are generally soluble in organic solvents like ethanol, toluene, and diethyl ether.[3][4][5] The thioester group, while polar, does not engage in hydrogen bonding to the same extent as an ester's ether oxygen, which may influence its interactions with protic solvents. The solubility of thioesters has been explored in various organic media, with polarity playing a significant role.[6]

Based on these structural features, a predicted qualitative solubility profile can be proposed:

| Solvent Class | Common Examples | Predicted Solubility of (S)-2-(Acetylthio)-3-phenylpropanoic acid | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group can hydrogen bond with protic solvents, but the phenyl and acetyl groups may limit extensive solubility. Solubility is expected to increase with the alkyl chain length of the alcohol. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds from the carboxylic acid and have sufficient polarity to solvate the molecule without the competing interactions of a protic solvent. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The phenyl group and overall molecular structure suggest some affinity for nonpolar environments. Diethyl ether, being a hydrogen bond acceptor, may show better results than hydrocarbons. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents are effective at dissolving a wide range of organic compounds and are likely to be good solvents for this molecule. |

A Note on Safety and Handling

As a specific Safety Data Sheet (SDS) for (S)-2-(Acetylthio)-3-phenylpropanoic acid is not publicly available, it is imperative to handle this compound with caution, assuming it may be hazardous. Structurally similar compounds, such as 3-(Acetylthio)-2-methylpropanoic acid, are classified with GHS hazard statements indicating they may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Experimental Determination of Solubility: A Practical Guide

Given the absence of established solubility data, experimental determination is a critical step for any researcher working with (S)-2-(Acetylthio)-3-phenylpropanoic acid. The following protocols provide robust methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination (Visual Method)

This rapid method provides a foundational understanding of the compound's solubility in a range of solvents.

Protocol:

-

Preparation: Add approximately 1-2 mg of (S)-2-(Acetylthio)-3-phenylpropanoic acid to a small, clear glass vial.

-

Solvent Addition: Add the chosen solvent dropwise (e.g., 100 µL increments) to the vial.

-

Observation: After each addition, cap the vial and vortex for 30-60 seconds. Visually inspect the solution against a dark background for any undissolved solid.

-

Classification:

-

Soluble: If the compound dissolves completely after the addition of a small volume of solvent (e.g., < 1 mL).

-

Slightly Soluble: If a larger volume of solvent is required for complete dissolution.

-

Insoluble: If a significant portion of the solid remains undissolved even after the addition of a substantial volume of solvent (e.g., > 5 mL).

-

-

Heating: For samples that are sparingly soluble at room temperature, gentle warming (e.g., to 40-50 °C) can be applied to assess temperature-dependent solubility.

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination using UV-Vis Spectrophotometry

For a more precise measurement, UV-Vis spectrophotometry can be employed, provided the compound has a chromophore that absorbs in the UV-Vis range.

Protocol:

-

Determine λmax: Prepare a dilute solution of (S)-2-(Acetylthio)-3-phenylpropanoic acid in a suitable solvent (one in which it is freely soluble) and scan its absorbance from 200-800 nm to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Create a series of standard solutions of known concentrations of the compound in the chosen solvent.

-

Measure the absorbance of each standard at the λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Prepare a Saturated Solution:

-

Add an excess amount of the compound to a known volume of the test solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Centrifuge or filter the saturated solution to remove any undissolved solid.

-

Carefully take an aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculate Solubility: Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate to find the concentration of the original saturated solution, which represents the solubility of the compound in that solvent at that temperature.

Caption: Workflow for quantitative solubility determination by UV-Vis.

Conclusion: Empowering Informed Research

While a comprehensive, pre-existing solubility profile for (S)-2-(Acetylthio)-3-phenylpropanoic acid remains to be publicly documented, this guide provides the necessary theoretical framework and practical methodologies for researchers to confidently determine this critical parameter. By understanding the interplay of its functional groups and employing the robust experimental protocols detailed herein, scientists can generate reliable solubility data. This, in turn, will facilitate more accurate and reproducible research, paving the way for the successful advancement of this and other novel chemical entities in the drug discovery pipeline.

References

- A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in M

- Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities.

- Physical Properties of Carboxylic Acids. Chemistry LibreTexts. (2020).

- Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH.

- (S)-2-Hydroxy-3-phenylpropanoic acid (Synonyms: L-(-). MedChemExpress.com.

- Physical Properties of Carboxylic Acids.

- Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters.

- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

- Thioester. Wikipedia.

- Safety D

- Physical Properties of Carboxylic Acids. eCampusOntario Pressbooks.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Merck KGaA. (2011).

- Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. Schrödinger.

- Physicochemical and Pharmacokinetic Property Prediction of Substances in Centella asiatica using pkCSM: Prospects for the Creation of Therapeutic Formulations from Plant Isolates.

- Thiols And Thioethers. Master Organic Chemistry. (2015).

- (S)-2-Hydroxy-3-phenylpropanoic acid-SDS-MedChemExpress. MedChemExpress.

- A user's guide to the thiol-thioester exchange in organic media: scope, limitations, and applications in material science. Semantic Scholar. (2018).

- 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073. PubChem.

- The Importance of Solubility for New Drug Molecules. "Carol Davila" University of Medicine and Pharmacy. (2020).

- SAFETY D

- Physical Properties of Carboxylic Acids. Chemistry LibreTexts. (2022).

- SAFETY D

- Solubility of Carboxylic Acids N5. YouTube. (2021).

- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv

- Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC - PubMed Central.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: Chiral HPLC Separation of (R)- and (S)-enantiomers of 2-(Acetylthio)-3-phenylpropanoic acid

Abstract

The stereoselective synthesis and purification of chiral molecules are of paramount importance in the pharmaceutical industry, as the biological activity of enantiomers can differ significantly. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of the (R)- and (S)-enantiomers of 2-(Acetylthio)-3-phenylpropanoic acid. This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active molecules. The presented methodology utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, ensuring robust and reproducible separation. This guide is intended for researchers, scientists, and drug development professionals engaged in chiral analysis and purification.

Introduction: The Significance of Chiral Purity

Chirality plays a pivotal role in drug efficacy and safety. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles due to their specific interactions with the chiral environment of the human body, such as enzymes and receptors.[1][2] Consequently, regulatory agencies worldwide mandate the characterization and control of the enantiomeric purity of chiral drug substances.

2-(Acetylthio)-3-phenylpropanoic acid is a chiral carboxylic acid and a key building block in organic synthesis. The ability to accurately separate and quantify its (R)- and (S)-enantiomers is critical for ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API). Direct chiral HPLC is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[3][4] This application note details a robust method developed for the baseline separation of these enantiomers.

Chemical Structures:

-

(S)-2-(Acetylthio)-3-phenylpropanoic acid:

-

(R)-2-(Acetylthio)-3-phenylpropanoic acid:

-

Molecular Formula: C₁₁H₁₂O₃S

-

InChI Key: UOVSNFYJYANSNI-XMMPIQPHSA-N

-

SMILES: CC(=O)SC(=O)O

-

Principles of Chiral Recognition on Polysaccharide-Based CSPs

The successful separation of enantiomers on a chiral stationary phase relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and high enantioselectivity.[7]

The chiral recognition mechanism on these phases is a multifactorial process involving a combination of intermolecular interactions:

-

Hydrogen Bonding: The carboxylic acid moiety of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.

-

π-π Interactions: The phenyl group of the analyte can engage in π-π stacking with the aromatic rings of the chiral selector.

-

Dipole-Dipole Interactions: The carbonyl groups in both the analyte and the CSP contribute to dipole-dipole interactions.

-

Steric Hindrance: The three-dimensional arrangement of the functional groups on the chiral selector creates a chiral environment where one enantiomer fits more favorably than the other, leading to differences in retention times.

For acidic analytes like 2-(Acetylthio)-3-phenylpropanoic acid, the addition of a small amount of an acidic modifier to the mobile phase is crucial. This modifier, typically trifluoroacetic acid (TFA), suppresses the ionization of the analyte's carboxylic acid group, thereby reducing peak tailing and improving chromatographic efficiency.[4][8]

Experimental Workflow and Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this application, a column such as CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar phase is a suitable starting point.

-

Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

-

-

Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic acid (TFA).

-

Sample: A racemic mixture of (R)- and (S)-2-(Acetylthio)-3-phenylpropanoic acid, and individual enantiomer standards if available for peak identification.

Detailed Chromatographic Protocol

The following protocol provides a starting point for the chiral separation. Optimization may be required based on the specific column and HPLC system used.

Table 1: Optimized HPLC Conditions

| Parameter | Recommended Condition | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Proven broad selectivity for a wide range of chiral compounds, including those with aromatic and hydrogen-bonding functionalities.[7] |

| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) | Normal phase elution provides good selectivity on polysaccharide CSPs. The IPA modifies the polarity, and TFA is a crucial additive for acidic analytes to ensure good peak shape.[4][8] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and separation efficiency. Chiral separations often benefit from lower flow rates.[9] |

| Column Temperature | 25 °C | Temperature can influence selectivity. Maintaining a constant temperature ensures reproducibility. Decreasing temperature may increase resolution but also retention time.[9] |

| Detection Wavelength | 220 nm | The phenyl and thioester chromophores should provide adequate UV absorbance at this wavelength. |

| Injection Volume | 10 µL | This volume can be adjusted based on the sample concentration to avoid column overloading. |

| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of 1 mg/mL. | Ensures compatibility with the mobile phase and prevents solvent effects that can distort peak shape.[4] |

Experimental Workflow Diagram

Caption: Workflow for the chiral HPLC separation of 2-(acetylthio)-3-phenylpropanoic acid enantiomers.

Expected Results and Discussion

Under the proposed conditions, a baseline separation of the (R)- and (S)-enantiomers is expected. The chromatogram should display two well-resolved peaks corresponding to the two enantiomers. The elution order of the enantiomers is dependent on the specific chiral stationary phase used and must be confirmed by injecting a standard of a known configuration.

Key Performance Indicators:

-

Resolution (Rs): A resolution value greater than 1.5 indicates baseline separation.

-

Selectivity (α): The selectivity factor, the ratio of the retention factors of the two enantiomers, should be greater than 1.

-

Peak Asymmetry: The peaks should be symmetrical, with an asymmetry factor close to 1. The inclusion of TFA is critical to achieving this for this acidic analyte.

Troubleshooting and Optimization:

-

Poor Resolution: If the resolution is insufficient, consider decreasing the column temperature or reducing the flow rate.[9] Adjusting the ratio of n-hexane to 2-propanol can also significantly impact selectivity; a lower percentage of 2-propanol will generally increase retention and may improve resolution.

-

Peak Tailing: If significant peak tailing is observed, ensure the concentration of TFA is adequate (0.1%). In some cases, a different acidic modifier, such as acetic acid, may provide better results.

-

Long Retention Times: To decrease the analysis time, the percentage of the polar modifier (2-propanol) in the mobile phase can be increased. However, this may lead to a decrease in resolution.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral HPLC separation of (R)- and (S)-2-(Acetylthio)-3-phenylpropanoic acid. By employing a polysaccharide-based chiral stationary phase with an optimized normal phase mobile phase containing an acidic modifier, a robust and reproducible separation can be achieved. This method is suitable for quality control, enantiomeric purity determination, and process monitoring in pharmaceutical development and manufacturing.

References

-

Z.-P. Sun, S.-L. Li, W. Chen, Y.-G. Zheng, J.-H. Xu. (2007). Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine. The Journal of Organic Chemistry, 72(15), 5882–5885. [Link]

-

Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral HPLC separation of the enantiomers of acetyl derivative 3. Retrieved from [Link]

-

Česká a Slovenská Farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

-

Chromatography Today. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Retrieved from [Link]

-

P. G. Farmakidis, I. N. Papadoyannis, G. A. Theodoridis. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1348. [Link]

-

Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

-

I. W. Wainer. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(4), 12-17. [Link]

-

A. D'Souza. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 36(1), 26-30. [Link]

- Google Patents. (n.d.). CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid.

-

D. House. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. Orochem Technologies. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

A. Amadasi, L. De Luca, A. Pedretti, et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(19), 4434. [Link]

-

M. R. A. Moghadam, M. R. Hadjmohammadi, H. E. Kordestani. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 61-64. [Link]

-

C. Nazareth, S. Pereira. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

-

Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]

-

Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-acetyl thioisobutyric acid. Retrieved from [Link]

-

PubChemLite. (n.d.). (s)-2-acetylthio-3-phenylpropanoic acid (C11H12O3S). Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. csfarmacie.cz [csfarmacie.cz]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - (s)-2-acetylthio-3-phenylpropanoic acid (C11H12O3S) [pubchemlite.lcsb.uni.lu]

- 6. eijppr.com [eijppr.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of (S)-2-(Acetylthio)-3-phenylpropanoic Acid in Biological Matrices

Abstract

This application note presents a detailed, optimized solid-phase extraction (SPE) method for the selective isolation and concentration of (S)-2-(Acetylthio)-3-phenylpropanoic acid from complex biological matrices such as human plasma and urine. Due to the analyte's dual chemical nature—possessing both a non-polar phenyl group and an ionizable carboxylic acid moiety—a mixed-mode solid-phase extraction strategy is employed. This guide provides a step-by-step protocol, the scientific rationale behind each step, and a framework for method validation, ensuring high recovery, excellent sample cleanup, and reproducibility for downstream analytical techniques like LC-MS/MS.

Introduction and Method Rationale

(S)-2-(Acetylthio)-3-phenylpropanoic acid is a chiral molecule with significant interest in pharmaceutical and metabolic research. Accurate quantification in biological fluids is critical for pharmacokinetic, toxicokinetic, and biomarker studies. However, the inherent complexity of matrices like plasma and urine, which contain abundant endogenous interferents (e.g., salts, proteins, lipids, and other organic acids), necessitates a highly selective and efficient sample preparation method.[1]

Direct injection or simple protein precipitation often fails to provide the required sensitivity and can lead to significant matrix effects in mass spectrometry-based detection.[2] Solid-phase extraction (SPE) offers a superior solution by concentrating the analyte of interest while effectively removing interferences.[3][4]

The Challenge of an Acidic Analyte

The analyte is a carboxylic acid, making it a candidate for anion exchange SPE. However, relying solely on anion exchange is often problematic in bioanalysis because endogenous anions like phosphates and sulfates can compete for binding sites on the sorbent, leading to poor recovery and reproducibility.[1]

The Mixed-Mode SPE Advantage

To overcome these challenges, this protocol utilizes a mixed-mode SPE sorbent that combines two distinct retention mechanisms:

-

Reversed-Phase: Hydrophobic interactions between the analyte's phenyl ring and the non-polar sorbent backbone.

-

Anion Exchange: Electrostatic interactions between the deprotonated (negatively charged) carboxylic acid group of the analyte and positively charged functional groups on the sorbent surface.

This dual-retention strategy provides enhanced selectivity, allowing for more rigorous wash steps to remove a wider range of interferences compared to single-mechanism SPE methods.[5][6]

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust SPE method.

| Property | Value / Structure | Source |

| IUPAC Name | (S)-2-(Acetylthio)-3-phenylpropanoic acid | - |

| CAS Number | 76932-17-7 | [7] |

| Molecular Formula | C₁₁H₁₂O₃S | [7] |

| Molecular Weight | 224.27 g/mol | [7] |

| LogP (estimated) | 2.44 | [7] |

| pKa (estimated) | ~4.5 (for the carboxylic acid) | [1] |

| Chemical Structure | - |

Detailed Experimental Protocol

This protocol is designed for a mixed-mode weak anion exchange (WAX) SPE cartridge. It has been optimized for 1 mL of plasma or urine.

Required Materials and Reagents

-

SPE Sorbent: Mixed-Mode Weak Anion Exchange (WAX) Polymeric SPE Cartridges (e.g., 30 mg / 1 mL format).

-

Reagents:

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Deionized Water (18 MΩ·cm)

-

Formic Acid (≥98%)

-

Ammonium Hydroxide (~25%)

-

Phosphoric Acid (for sample pre-treatment)

-

-

Equipment:

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

-

Vortex Mixer

-

Centrifuge

-

Calibrated Pipettes

-

Sample Pre-treatment

The goal of this step is to prepare the sample for optimal binding to the SPE sorbent. This involves dilution to reduce viscosity, protein precipitation (for plasma), and pH adjustment to ensure the analyte's carboxylic acid group is ionized.

-

For Plasma: To 1 mL of plasma, add 1 mL of 4% phosphoric acid in water. Vortex for 30 seconds to precipitate proteins. Centrifuge at 4000 x g for 10 minutes. Collect the supernatant for loading. This acidification step ensures the analyte is in its neutral form, which is crucial for initial binding to the reversed-phase component of the sorbent.

-

For Urine: To 1 mL of urine, add 1 mL of 2% ammonium hydroxide in water. Vortex for 30 seconds. This step raises the pH to ensure the carboxylic acid is deprotonated and ready to interact with the anion exchanger.

Solid-Phase Extraction Workflow

The following diagram illustrates the complete SPE workflow. Each step is critical for ensuring the purity and recovery of the final extract.[8][9]

Sources

- 1. agilent.com [agilent.com]

- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biotage.com [biotage.com]

- 6. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 7. (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid | SIELC Technologies [sielc.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Common impurities in (S)-2-(Acetylthio)-3-phenylpropanoic acid and their identification

Welcome to the technical support center for (S)-2-(Acetylthio)-3-phenylpropanoic acid. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and understand the common impurities that may be encountered during the synthesis, purification, and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in (S)-2-(Acetylthio)-3-phenylpropanoic acid?

The impurities in (S)-2-(Acetylthio)-3-phenylpropanoic acid can be broadly categorized into three groups:

-

Process-Related Impurities: These are impurities that arise from the manufacturing process. The most significant in this category is the diastereomeric impurity, (R)-2-(Acetylthio)-3-phenylpropanoic acid. Its presence is often due to the stereochemistry of the starting materials or racemization during synthesis.[1]

-

Degradation Impurities: These impurities form due to the decomposition of (S)-2-(Acetylthio)-3-phenylpropanoic acid under various conditions such as exposure to acid, base, heat, light, or oxidizing agents.[2][3]

-

Residual Solvents and Reagents: These are substances used in the synthesis and purification processes that are not completely removed.

Q2: What are the primary degradation pathways for (S)-2-(Acetylthio)-3-phenylpropanoic acid?

The primary degradation pathways for (S)-2-(Acetylthio)-3-phenylpropanoic acid involve the hydrolysis of the thioester and oxidation of the sulfur atom.

-

Hydrolysis: The thioester bond is susceptible to both acid and base-catalyzed hydrolysis. This degradation pathway results in the formation of (S)-2-mercapto-3-phenylpropanoic acid and acetic acid.

-

Oxidation: The thiol group in the hydrolysis product or the thioester itself can be oxidized to form a disulfide dimer, bis((S)-2-carboxy-2-phenylethyl) disulfide.

Forced degradation studies are crucial to understanding the stability of the molecule and identifying potential degradation products.[2][3][4]

Q3: How can I identify and quantify impurities in my sample of (S)-2-(Acetylthio)-3-phenylpropanoic acid?

A combination of chromatographic and spectroscopic techniques is typically employed for the identification and quantification of impurities.

-

High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating and quantifying impurities. A well-developed HPLC method can separate the active pharmaceutical ingredient (API) from its impurities.[5][6][7]

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information of the impurities, which is critical for their identification.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the impurities, confirming their identity.

-

Gas Chromatography (GC): GC is particularly useful for the analysis of residual solvents.[6]

Troubleshooting Guide

Issue 1: An unknown peak is observed in the HPLC chromatogram.

Possible Causes:

-

Degradation of the sample: The sample may have degraded due to improper storage or handling.

-

Contamination: The sample may be contaminated with impurities from solvents, glassware, or other sources.

-

Presence of a process-related impurity: An impurity from the synthesis may be present.

Troubleshooting Steps:

-

Characterize the unknown peak: Use LC-MS to determine the molecular weight of the unknown impurity.[5] This will provide initial clues about its identity.

-

Perform forced degradation studies: Subject a pure sample of (S)-2-(Acetylthio)-3-phenylpropanoic acid to stress conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products.[2][3] Compare the retention time of the unknown peak with the peaks of the degradation products.

-

Synthesize potential impurities: Based on the synthetic route and potential degradation pathways, synthesize likely impurities as reference standards for comparison.

-

Isolate and elucidate the structure: If the impurity is present in sufficient quantity, it can be isolated using preparative HPLC, and its structure can be elucidated using NMR and other spectroscopic techniques.

Issue 2: The purity of the synthesized (S)-2-(Acetylthio)-3-phenylpropanoic acid is lower than expected.

Possible Causes:

-

Incomplete reaction: The synthesis reaction may not have gone to completion.

-

Side reactions: Unwanted side reactions may have occurred during the synthesis.

-

Inefficient purification: The purification method may not be effective in removing all impurities.

Troubleshooting Steps:

-

Optimize reaction conditions: Vary reaction parameters such as temperature, reaction time, and stoichiometry of reagents to improve the yield and purity of the product.

-

Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or HPLC to monitor the progress of the reaction and identify the formation of any byproducts.

-

Improve the purification method: Explore different purification techniques such as recrystallization from various solvents, column chromatography, or preparative HPLC.

Impurity Profile and Identification

Below is a table summarizing the common impurities of (S)-2-(Acetylthio)-3-phenylpropanoic acid, their potential sources, and methods for their identification.

| Impurity Name | Structure | Potential Source | Identification Method |

| (R)-2-(Acetylthio)-3-phenylpropanoic acid |  | Process-related (diastereomeric impurity) | Chiral HPLC |

| (S)-2-Mercapto-3-phenylpropanoic acid |  | Degradation (hydrolysis) | HPLC, LC-MS, NMR |

| bis((S)-2-Carboxy-2-phenylethyl) disulfide |  | Degradation (oxidation) | HPLC, LC-MS, NMR |

| Acetic Acid |  | Degradation (hydrolysis) | GC, NMR |

Note: Placeholder images are used for structures. In a real-world application, these would be the actual chemical structures.

Analytical Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines a general HPLC method for the separation of (S)-2-(Acetylthio)-3-phenylpropanoic acid from its potential impurities. Method optimization will be required for specific applications.

Instrumentation:

-

HPLC system with a UV detector

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[2][3][4]

1. Acid Hydrolysis:

-

Dissolve the sample in 0.1 M HCl.

-

Heat the solution at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Neutralize the solution with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

-

Dissolve the sample in 0.1 M NaOH.

-

Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

-

Neutralize the solution with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

-

Dissolve the sample in a solution of 3% hydrogen peroxide.[3]

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

4. Thermal Degradation:

-

Keep the solid sample in a hot air oven at a specified temperature (e.g., 80 °C) for a specified period (e.g., 24, 48, 72 hours).

5. Photolytic Degradation:

-

Expose the solid sample or a solution of the sample to UV light (e.g., 254 nm) and visible light for a specified duration.

Visualizations

Diagram 1: Potential Impurities of (S)-2-(Acetylthio)-3-phenylpropanoic acid

Caption: A systematic workflow for impurity identification.

References

-

Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine. PubMed. Available from: [Link]

-

FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. Available from: [Link]

-

2-phenylpropionic acid. Organic Syntheses Procedure. Available from: [Link]

-

Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Available from: [Link]

-

Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. PubMed. Available from: [Link]

-

Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. MDPI. Available from: [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

-

Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available from: [Link]

- Preparation method of 3-acetylmercapto-2-methylpropanoic acid. Google Patents.

-

Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites. PubMed. Available from: [Link]

-

Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available from: [Link]

-

Synthesis of 3-Acetylthio-2-Methylpropanoic Acid. PrepChem.com. Available from: [Link]

-

Forced Degradation Studies on Agents of Therapeutic Interest. MDPI. Available from: [Link]

Sources

- 1. Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. biomedres.us [biomedres.us]

- 5. benchchem.com [benchchem.com]

- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 7. mdpi.com [mdpi.com]

Preventing racemization of (S)-2-(Acetylthio)-3-phenylpropanoic acid during storage

Technical Support Center: Stabilizing (S)-2-(Acetylthio)-3-phenylpropanoic Acid

Introduction: (S)-2-(Acetylthio)-3-phenylpropanoic acid is a chiral building block crucial in the synthesis of various active pharmaceutical ingredients (APIs). Maintaining its stereochemical integrity is paramount, as the opposite enantiomer may exhibit different pharmacological or toxicological profiles.[1][2] This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the prevention of racemization of this compound during storage and handling. Our focus is on the underlying chemical principles to empower researchers to make informed decisions.

Section 1: The Mechanism of Racemization

Understanding why racemization occurs is the first step toward preventing it. For (S)-2-(Acetylthio)-3-phenylpropanoic acid, the primary pathway for loss of stereochemical purity involves the chiral carbon atom alpha to the carbonyl group of the thioester.

Key Factors:

-

Acidic Alpha-Proton: The proton on the chiral carbon (C2) is acidic due to its position between two electron-withdrawing groups: the thioester carbonyl and the carboxylic acid.

-

Enolization: In the presence of a base or even certain protic solvents, this alpha-proton can be abstracted. This abstraction leads to the formation of a planar enolate intermediate.[3]

-

Loss of Chirality: Once the planar enolate is formed, the chiral information is lost.

-

Reprotonation: Subsequent reprotonation of the enolate can occur from either face with roughly equal probability, leading to a mixture of both (S) and (R) enantiomers, resulting in a racemic mixture.[3][4]

The process is an equilibrium. Even trace amounts of catalysts can, over time, lead to complete racemization.[3]

Caption: Workflow for a stability study to diagnose the source of racemization.

Section 4: Data Summary

The following table summarizes the expected impact of various storage parameters on the stability of (S)-2-(Acetylthio)-3-phenylpropanoic acid. The racemization rates are illustrative estimates for comparison.

| Parameter | Condition | Expected Racemization Rate | Rationale |

| Temperature | -80°C | Extremely Low | Reduces molecular motion and reaction kinetics. |

| -20°C | Very Low | Industry standard for long-term stability of sensitive reagents. [5] | |

| 4°C (Refrigerated) | Low to Moderate | Acceptable for short-term storage, but racemization is possible over months. | |

| 25°C (Ambient) | Moderate to High | Significant racemization can occur in weeks to months. [6] | |

| Atmosphere | Inert (Argon/N₂) | Minimizes Degradation | Prevents oxidative side-reactions and hydrolysis from atmospheric moisture. [7] |

| Air | Higher Risk | Moisture and oxygen can contribute to degradation pathways that may facilitate racemization. | |

| Solvent (in solution) | Toluene (Anhydrous) | Low | Aprotic, non-polar solvent minimizes proton transfer. |

| Methanol | High | Protic solvent can directly participate in proton exchange, accelerating racemization. | |

| DMSO + Trace Base | Very High | Polar aprotic solvent in the presence of a base creates ideal conditions for enolate formation. [8] | |

| pH (aqueous contact) | pH < 5 | Low | Acidic conditions suppress the deprotonation of the alpha-carbon. |

| pH > 8 | Very High | Basic conditions actively promote deprotonation and rapid racemization. [3] |

References

-

Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

-

Snider, B. B., & Gao, X. (2012). Synthesis of Chiral Nonracemic Tertiary α-Thio and α-Sulfonyl Acetic Esters via SN2 reactions of Tertiary Mesylates. PMC - NIH. Retrieved from [Link]

-

Hasegawa, K., et al. (2012). Epimerization in peptide thioester condensation. PubMed. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Thieme. Retrieved from [Link]

-

Wolf, C. (2007). Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Wiley. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Racemization. Retrieved from [Link]

-

Gant, T. G. (2019). The problem of racemization in drug discovery and tools to predict it. ResearchGate. Retrieved from [Link]

-

Lin, G., et al. (2001). Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine. PubMed. Retrieved from [Link]

-

Kumar, A. P., Jin, D., & Lee, Y.-I. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. Retrieved from [Link]

-

Gant, T. G. (2019). The problem of racemization in drug discovery and tools to predict it. PubMed. Retrieved from [Link]

-

Shin, Y., et al. (1997). Fmoc-Based Synthesis of Peptide-αThioesters: Application to the Total Chemical Synthesis of a Glycoprotein by Native Chemical Ligation. ACS Publications. Retrieved from [Link]

-

Bernkop-Schnürch, A., & Steininger, S. (2000). Thiolated polymers: Stability of thiol moieties under different storage conditions. International Journal of Pharmaceutics. Retrieved from [Link]

-

Wolf, C. (2007). Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Wiley. Retrieved from [Link]

- Google Patents. (n.d.). RACEMIZATION OF OPTICALLY ACTIVE 2-SUBSTITUTED PHENYLGLYCIN ESTERS.

-

Viedma, C., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ACS Publications. Retrieved from [Link]

-

dos Santos, F. P., & Penteado, F. (2019). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. PMC - NIH. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Enantiomeric Purity. Retrieved from [Link]

-

Afanasyev, O. I., et al. (2020). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. Retrieved from [Link]

- Eliel, E. L., & Wilen, S. H. (1994). Determination of Enantiomeric Purity by Direct Methods. Stereochemistry of Organic Compounds.

-

Golisade, A., et al. (2012). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. PMC - NIH. Retrieved from [Link]

-

Ashenhurst, J. (2012). What's a Racemic Mixture?. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of racemization in optically active development. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Epimerization in peptide thioester condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS/MS Methods for (S)-2-(Acetylthio)-3-phenylpropanoic acid

In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (S)-2-(Acetylthio)-3-phenylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals, demands accurate and precise analytical methods for quality control and pharmacokinetic studies. This guide provides an in-depth comparison and cross-validation framework for two of the most powerful analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the methodologies. We will explore the nuances of each technique, the rationale behind experimental choices, and a comprehensive protocol for cross-validation, ensuring the integrity and reliability of analytical data.

The Analytical Imperative: Why Method Choice Matters

(S)-2-(Acetylthio)-3-phenylpropanoic acid is a chiral thiol-containing carboxylic acid. Its analysis presents unique challenges, including potential instability (oxidation of the thiol group) and the need for enantiomeric purity assessment. The choice between HPLC-UV and LC-MS/MS is not merely a matter of instrument availability but a strategic decision based on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

-